Cas no 101832-59-1 (N-cyclopropylbicyclo[4.1.0]heptan-2-amine ethanedioate)

N-cyclopropylbicyclo[4.1.0]heptan-2-amine ethanedioate structure
101832-59-1 structure
Product Name:N-cyclopropylbicyclo[4.1.0]heptan-2-amine ethanedioate
CAS No:101832-59-1
MF:C12H19NO4
MW:241.28356385231
CID:1131273
PubChem ID:3063914
Update Time:2025-04-20

N-cyclopropylbicyclo[4.1.0]heptan-2-amine ethanedioate Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropylbicyclo[4.1.0]heptan-2-amine ethanedioate
    • N-cyclopropylbicyclo[4.1.0]heptan-5-amine,oxalic acid
    • 101832-59-1
    • Oxalic acid--N-cyclopropylbicyclo[4.1.0]heptan-2-amine (1/1)
    • N-Cyclopropylnorcarane-2-amine oxalate
    • Norcarane-2-amine, N-cyclopropyl-, oxalate
    • DTXSID10906706
    • Inchi: 1S/C10H17N.C2H2O4/c1-2-7-6-9(7)10(3-1)11-8-4-5-8;3-1(4)2(5)6/h7-11H,1-6H2;(H,3,4)(H,5,6)
    • InChI Key: XYFQJUKAFSUWJD-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)=O.N(C1CC1)C1CCCC2CC21

Computed Properties

  • Exact Mass: 241.13147
  • Monoisotopic Mass: 241.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.6Ų

Experimental Properties

  • Boiling Point: 216°C at 760 mmHg
  • Flash Point: 76.6°C
  • PSA: 86.63
  • LogP: 1.47350
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